

Comparative Toxicological Profile of Barium Carbonate and Other Barium Compounds

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Compound of Interest

Compound Name: **Barium carbonate**

Cat. No.: **B7798742**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **barium carbonate** and other significant barium compounds, namely barium sulfate, barium chloride, and barium nitrate. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the relative toxicities and underlying mechanisms of these compounds, supported by quantitative data and detailed experimental protocols.

Executive Summary

The toxicity of barium compounds is fundamentally linked to their solubility and the subsequent bioavailability of the barium ion (Ba^{2+}). While **barium carbonate** is poorly soluble in water, its significant solubility in gastric acid renders it a toxic substance upon ingestion. In contrast, the highly soluble barium salts, such as barium chloride and barium nitrate, present a greater immediate toxic hazard. Barium sulfate, with its extremely low solubility in both water and acidic conditions, is considered largely non-toxic and is used as a contrast agent in medical imaging. The primary mechanism of barium toxicity involves the blockade of potassium channels, leading to severe hypokalemia, which can result in life-threatening cardiac and neuromuscular dysfunction.

Comparative Toxicological Data

The following tables summarize the key toxicological parameters for **barium carbonate** and other selected barium compounds.

Table 1: Acute Oral Toxicity Data in Rats

Barium Compound	Formula	Oral LD50 (mg/kg) in Rats	Toxicity Class	Reference
Barium Carbonate	BaCO ₃	~418 (in a 30-day study)	Moderately Toxic	[1]
Barium Sulfate	BaSO ₄	>307,000	Practically Non-Toxic	[2][3]
Barium Chloride	BaCl ₂	132 - 277	Highly Toxic	[4][5]
Barium Nitrate	Ba(NO ₃) ₂	355	Highly Toxic	[6]

Note: The LD50 for **barium carbonate** is based on a repeated-dose study and should be interpreted with caution when directly comparing with single-dose LD50 values.

Table 2: Solubility of Barium Compounds

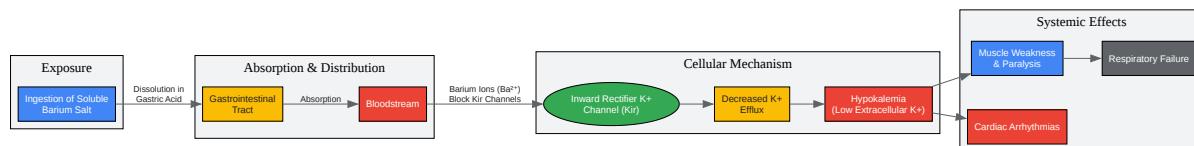
Barium Compound	Formula	Solubility in Water (g/100 mL at 20°C)	Solubility in 0.1 M HCl
Barium Carbonate	BaCO ₃	0.0024	Soluble (reacts)
Barium Sulfate	BaSO ₄	0.00024	Practically Insoluble
Barium Chloride	BaCl ₂	35.8	Soluble
Barium Nitrate	Ba(NO ₃) ₂	10.5 (at 25°C)	Soluble

Mechanism of Barium Toxicity

The primary toxicological effect of absorbed barium ions is the competitive blockade of potassium channels, particularly the inward-rectifier potassium channels (Kir).^[7] This blockade disrupts the normal efflux of potassium from cells, leading to a shift of potassium from the

extracellular to the intracellular space. The resulting hypokalemia is the central driver of the clinical manifestations of barium poisoning.

Signaling Pathway of Barium-Induced Toxicity



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Caption: Signaling pathway of barium-induced toxicity.

Experimental Protocols

The following are summaries of standard protocols for key toxicological assays relevant to the assessment of barium compounds.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

Objective: To identify a dose that causes signs of toxicity without mortality and to classify the substance according to the Globally Harmonized System (GHS).

Methodology:

- Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

- Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
- Dose Administration: The test substance is administered as a single oral dose via gavage.
- Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay is used to detect genotoxic damage in mammalian cells.

Objective: To identify substances that cause cytogenetic damage, leading to the formation of micronuclei.

Methodology:

- Cell Cultures: Human or other mammalian cell lines or primary lymphocytes are used.
- Exposure: Cultures are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
- Treatment: At least three analyzable concentrations of the test substance are tested, along with negative and positive controls.
- Harvesting: Cells are harvested at a suitable time after exposure to allow for cell division.
- Micronucleus Preparation: Cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to identify cells that have completed one nuclear division. Cells are then fixed and stained.
- Scoring: The frequency of micronucleated cells in binucleated cells is determined by microscopic analysis.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

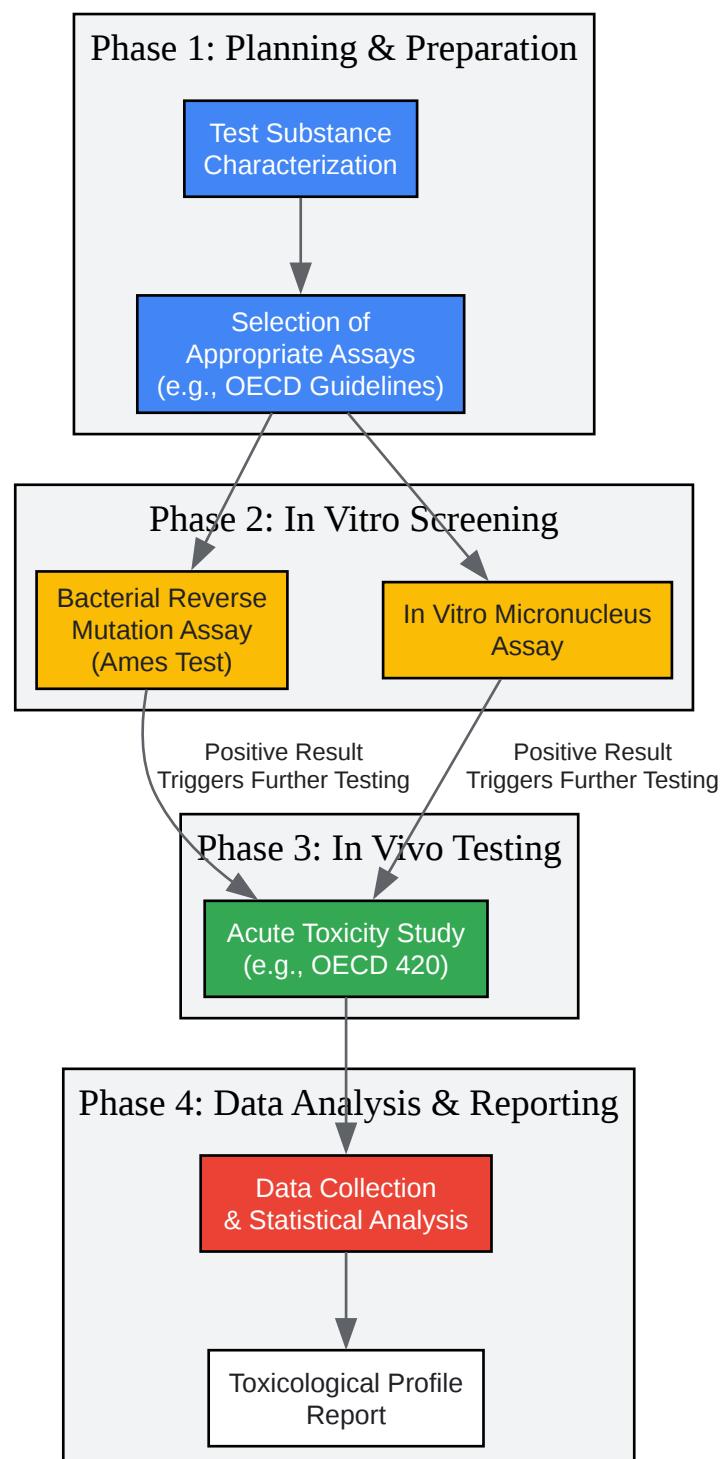
This is a widely used test for identifying substances that can cause gene mutations.

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test substance.

Methodology:

- Tester Strains: Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
- Exposure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
- Incubation: Plates are incubated for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation (reversion) will be able to grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

Experimental Workflow for Toxicological Assessment



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Caption: General experimental workflow for toxicological assessment.

Conclusion

The toxicological profile of barium compounds is dictated by their solubility, which determines the bioavailability of the toxic Ba^{2+} ion. **Barium carbonate**, although insoluble in water, poses a significant toxic threat upon ingestion due to its dissolution in gastric acid. This contrasts sharply with the virtually non-toxic barium sulfate. The soluble barium salts, barium chloride and barium nitrate, are highly toxic. The primary mechanism of toxicity for all bioavailable barium compounds is the blockade of inward-rectifier potassium channels, leading to severe hypokalemia and subsequent cardiac and neuromuscular dysfunction. A thorough understanding of these differences is crucial for the safe handling and risk assessment of these compounds in research and industrial settings.

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